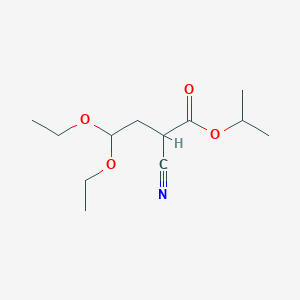

Isopropyl 2-cyano-4,4-diethoxybutanoate

Description

Systematic Nomenclature and CAS Registry Number Analysis

Isopropyl 2-cyano-4,4-diethoxybutanoate is designated by the International Union of Pure and Applied Chemistry (IUPAC) name This compound. Its CAS Registry Number, 2140305-59-3 , uniquely identifies the compound in chemical databases. The nomenclature reflects its structural components:

- Isopropyl ester group : Derived from isopropanol.

- 2-cyano substituent : A nitrile group at the second carbon of the butanoate backbone.

- 4,4-diethoxy moiety : Two ethoxy groups bonded to the fourth carbon.

This naming convention ensures unambiguous identification across regulatory and research contexts.

Molecular Formula and Weight Determination

The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol . Key structural features include:

- Ester linkage : Connects the isopropyl group to the butanoate backbone.

- Electron-withdrawing cyano group : Influences reactivity and spectroscopic profiles.

- Diethoxy branches : Enhance solubility in polar aprotic solvents.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight (g/mol) | 243.30 |

| SMILES | CCOC(OCC)CC(C(OC(C)C)=O)C#N |

Spectroscopic Characterization (NMR, IR, MS)

While specific spectral data for this compound are not publicly available, analogous alkyl 2-cyano-4,4-diethoxybutanoates provide insights into expected patterns:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy :

- Mass Spectrometry (MS) :

Crystallographic Data and Conformational Analysis

No crystallographic data for this compound are reported in the literature. However, conformational studies of related esters suggest:

Comparative Structural Analysis with Alkyl 2-Cyano-4,4-Diethoxybutanoate Derivatives

The isopropyl derivative differs from alkyl analogs in steric and electronic properties:

Table 2: Comparison with Ethyl 2-Cyano-4,4-Diethoxybutyrate

- Steric Effects : The bulkier isopropyl group reduces solubility in aqueous media compared to ethyl analogs.

- Synthetic Utility : Isopropyl esters are often preferred in peptide synthesis due to slower hydrolysis rates.

Properties

IUPAC Name |

propan-2-yl 2-cyano-4,4-diethoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-15-11(16-6-2)7-10(8-13)12(14)17-9(3)4/h9-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULNHKVQXCYHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C#N)C(=O)OC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyanoacetate Esters

The core reaction involves the alkylation of isopropyl cyanoacetate with 2-bromo-1,1-diethoxyethane. This step forms the branched diethoxy backbone while preserving the nitrile functionality.

Reaction Conditions

-

Molar Ratio : A 1.5:1 to 10:1 excess of isopropyl cyanoacetate relative to 2-bromo-1,1-diethoxyethane ensures high conversion rates.

-

Catalysts : Potassium carbonate (K₂CO₃) and potassium iodide (KI) are commonly used to facilitate nucleophilic substitution.

-

Temperature : Reactions are conducted at 120–130°C under reflux.

Example Protocol

A mixture of isopropyl cyanoacetate (1.5 mol), 2-bromo-1,1-diethoxyethane (1.0 mol), K₂CO₃ (30 g), and KI (7 g) is heated to 130°C. Additional K₂CO₃ is added incrementally to maintain reaction efficiency. After refluxing for 4–6 hours, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., toluene). Distillation under vacuum yields the crude product.

Optimization of Alkylation Efficiency

Impact of Excess Reagent

Patents demonstrate that using a 2:1 to 5:1 molar excess of cyanoacetate ester over the bromoacetaldehyde derivative improves conversion rates from <60% to 75–85%. For isopropyl derivatives, similar excess ratios are predicted to enhance yields, though steric hindrance may necessitate higher temperatures or prolonged reaction times.

Table 1: Comparative Alkylation Yields for Ethyl vs. Isopropyl Esters

Catalyst Systems

The combination of K₂CO₃ and KI is critical for deprotonating the cyanoacetate and stabilizing the transition state. In ethyl ester syntheses, this system achieves 75–85% conversion. For isopropyl esters, the same catalysts are expected to remain effective, though reaction times may increase by 10–20% due to reduced nucleophilicity.

Purification and Isolation

Distillation Under Vacuum

Crude alkylation products are typically purified via vacuum distillation. For ethyl 2-cyano-4,4-diethoxybutanoate, distillation at 110°C (<1 mbar) yields 80–85% purity. Isopropyl esters, with higher molecular weights and boiling points, may require adjustments:

Table 2: Distillation Parameters

Solvent Extraction

Post-reaction workup involves aqueous extraction to remove inorganic salts. Ethyl ester protocols use toluene or methyl tert-butyl ether (MTBE). For isopropyl esters, MTBE is preferred due to its higher polarity, which improves separation efficiency.

Challenges in Scaling Isopropyl Ester Synthesis

Steric Hindrance

The isopropyl group introduces steric bulk, potentially slowing alkylation kinetics. Patent data for ethyl esters show reaction times of 4–6 hours; for isopropyl analogs, this may extend to 6–8 hours.

Byproduct Formation

Ethyl ester syntheses report minor byproducts (<5%) from over-alkylation or hydrolysis. Isopropyl esters may exhibit similar byproducts, necessitating rigorous pH control during workup.

Alternative Pathways and Modifications

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-cyano-4,4-diethoxybutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different esters or amides.

Scientific Research Applications

Isopropyl 2-cyano-4,4-diethoxybutanoate is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isopropyl 2-cyano-4,4-diethoxybutanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis: Ethyl 2-cyano-4,4-diethoxybutanoate is synthesized via cyanoacetylation and ethoxylation . The isopropyl variant likely follows a similar route with isopropyl alcohol.

- Stability : The ethyl ester’s vapor pressure (0.000121 mmHg at 25°C) suggests low volatility . The isopropyl analog may exhibit marginally higher vapor pressure due to reduced polarity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl 2-cyano-4,4-diethoxybutanoate, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves esterification or nucleophilic substitution. For example, reacting 2-cyano-4,4-diethoxybutanoic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄) at reflux. Solvent choice (e.g., toluene or dichloromethane) impacts reaction kinetics due to polarity effects. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using chloroform/methanol) is critical, as residual solvents or unreacted starting materials can reduce purity .

| Key Reaction Parameters |

|---|

| Catalyst: H₂SO₄ or p-TsOH |

| Solvent: Toluene (reflux) |

| Purification: Silica gel chromatography (hexane:EtOAc 3:1) |

| Yield Range: 60–75% (literature analogs) |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Compare ¹H/¹³C NMR peaks to literature values (e.g., cyano group at ~110–120 ppm in ¹³C NMR).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 229.27 (calculated) .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxy and cyano groups. Monitor degradation via periodic HPLC:

- Degradation Products : 2-cyano-4,4-dihydroxybutanoate (hydrolysis) or dimerization under prolonged light exposure .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved during purification?

- Methodological Answer : Perform fractional solubility tests:

- Dissolve in chloroform (high solubility: ~50 mg/mL ), then titrate with hexane to induce crystallization.

- Use Hansen solubility parameters to predict solvent compatibility. For example, δD (dispersion) ≈ 17.5 MPa¹/², δP (polar) ≈ 4.5 MPa¹/² .

- Data Contradiction Analysis : Discrepancies may arise from trace moisture; use Karl Fischer titration to confirm solvent dryness.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing cyano group activates the β-carbon for nucleophilic attack. Computational studies (DFT, Gaussian) predict transition-state stabilization via resonance with the ethoxy groups. Validate with isotopic labeling (e.g., ¹⁸O in ethoxy groups) to track bond cleavage .

| Key Reactivity Factors |

|---|

| Electron-withdrawing effect: Cyano group (-CN) |

| Steric hindrance: Isopropyl vs. ethyl esters |

| Solvent polarity: DMF > THF > toluene |

Q. How can researchers mitigate side reactions during downstream derivatization (e.g., to 7H-pyrrolo[2,3-d]pyrimidines)?

- Methodological Answer : Optimize reaction conditions for the downstream product:

- Temperature : <0°C to suppress cyano group hydrolysis.

- Catalyst : Use Pd/C for hydrogenation instead of Raney Ni (avoids over-reduction).

- Monitoring : Track intermediates via LC-MS (e.g., [M+Na]⁺ at m/z 252.3 for pyrrolo intermediates) .

Data Analysis & Presentation Guidelines

Q. What statistical methods are appropriate for analyzing kinetic data in synthesis optimization?

- Methodological Answer : Use nonlinear regression (e.g., Arrhenius equation) to model temperature-dependent rate constants. For small datasets (<10 replicates), apply Student’s t-test with Bonferroni correction to compare yields .

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer : Include raw spectra in supplementary materials and annotate unexpected peaks (e.g., solvent residues). Use comparative tables:

| Observed NMR Shifts (ppm) | Expected Shifts (ppm) | Deviation |

|---|---|---|

| 1.25 (t, 3H) | 1.28 | -0.03 |

| 4.10 (q, 2H) | 4.15 | -0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.